molecular formula C25H21N5O4 B2923988 N-(3,4-dimethoxyphenyl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide CAS No. 1326905-59-2

N-(3,4-dimethoxyphenyl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide

Cat. No.: B2923988
CAS No.: 1326905-59-2
M. Wt: 455.474
InChI Key: UIPSVKYVSHXCMI-UHFFFAOYSA-N
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Description

N-(3,4-Dimethoxyphenyl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide features a pyrazolo[1,5-d][1,2,4]triazin-4-one core fused to a naphthalene moiety and substituted with a 3,4-dimethoxyphenyl acetamide group.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-(2-naphthalen-1-yl-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O4/c1-33-22-11-10-17(12-23(22)34-2)27-24(31)14-29-25(32)21-13-20(28-30(21)15-26-29)19-9-5-7-16-6-3-4-8-18(16)19/h3-12,15,20-21,28H,13-14H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRTPYNAOQDRZKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C(=O)C3CC(NN3C=N2)C4=CC=CC5=CC=CC=C54)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenyl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide is a complex organic compound with potential biological activity. This article aims to explore its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound features a unique structure that combines a dimethoxyphenyl group with a naphthalenyl moiety and a pyrazolo[1,5-d][1,2,4]triazin-5-yl unit. The molecular formula is C₂₃H₂₃N₅O₃. Its structural complexity suggests potential interactions with various biological targets.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.
  • Anticancer Properties : Pyrazole derivatives are known for their anticancer activity. This compound may exert cytotoxic effects on cancer cell lines through apoptosis induction and cell cycle arrest.
  • Antimicrobial Effects : The presence of the naphthalenyl group may enhance the compound's ability to disrupt microbial membranes or interfere with microbial metabolic pathways.

Anticancer Activity

In a study evaluating the cytotoxic effects of various pyrazole derivatives, compounds similar to this compound demonstrated significant activity against HeLa and HepG2 cell lines. The IC50 values were reported as follows:

CompoundCell LineIC50 (µg/mL)
Cpd. 14HeLa7.67 ± 0.6
Cpd. 14HepG216.70 ± 1.3
Cpd. 16HeLa10.37 ± 0.9
Cpd. 16HepG233.45 ± 2.3

These results indicate that the compound can effectively inhibit cancer cell proliferation.

Anti-inflammatory Activity

The anti-inflammatory potential of related compounds has been documented in various studies. For instance, derivatives containing pyrazole rings have shown promise as inhibitors of COX enzymes, which play a critical role in inflammation and pain pathways.

Case Studies

  • Case Study on Anticancer Activity : A research team synthesized multiple pyrazolo derivatives and evaluated their effects on cancer cell lines. This compound was among the compounds tested and exhibited potent cytotoxicity against both HeLa and HepG2 cells.
  • Case Study on Antimicrobial Properties : Another study focused on the antimicrobial efficacy of various naphthalene-containing compounds against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structural features displayed significant antibacterial activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs and their distinguishing features are summarized below:

Compound Name Core Heterocycle Key Substituents Molecular Weight (g/mol) Notable Spectral Data (IR/NMR)
Target Compound Pyrazolo[1,5-d][1,2,4]triazin 3,4-Dimethoxyphenyl, naphthalene ~407.4* Expected IR: NH (~3290 cm⁻¹), C=O (~1675 cm⁻¹)
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) 1,2,3-Triazole 4-Chlorophenyl, naphthalene-methoxy 393.11 IR: 3291 (NH), 1678 (C=O); HRMS: [M+H]+ 393.1118
N,N-Diethyl-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide Pyrazolo[1,5-d][1,2,4]triazin Diethyl acetamide, naphthalene 379.5 Smiles: CCN(CC)C(=O)CN1N=CN2NC(c3cccc4ccccc34)CC2C1=O
N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide Thiazole-Pyrazole hybrid 4-Nitrophenyl, chlorophenyl, isopropyl 542.03 IR: 1682 (C=O); NMR: δ 8.36 (triazole H), 10.79 (NH)

*Estimated based on molecular formula (C₃₁H₂₅N₅O₄).

Key Observations:
  • Heterocyclic Core: The pyrazolo-triazine core in the target and contrasts with triazole () or thiazole-pyrazole systems ().
  • Substituent Effects : The 3,4-dimethoxyphenyl group in the target enhances electron-donating capacity versus electron-withdrawing groups (e.g., nitro in c, chloro in 6m). This could modulate solubility and receptor interactions .
  • Molecular Weight: The target’s higher molecular weight (~407 vs.

Spectroscopic Comparisons

  • IR Spectroscopy : All compounds show NH (~3290 cm⁻¹) and C=O (~1675–1682 cm⁻¹) stretches, confirming acetamide and heterocyclic carbonyl motifs .
  • NMR Data : The target’s dimethoxyphenyl group would exhibit aromatic protons at δ 6.8–7.5 and methoxy signals at δ ~3.8, similar to b (δ 5.48 for –OCH2) .

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